![molecular formula C16H17NO3 B11851274 N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)
N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a methoxybenzyl group and a methylbenzo[d][1,3]dioxol-5-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3-methoxybenzyl chloride and a suitable base.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of novel materials with specific properties, such as nonlinear optical materials.
作用機序
The mechanism of action of N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-ylmethylene: A similar compound with a methylene group instead of an amine.
N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-ylmethyl: A compound with a methyl group instead of an amine.
Uniqueness
N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxybenzyl group and benzodioxole core make it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
N-[(3-methoxyphenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C16H17NO3/c1-17(10-12-4-3-5-14(8-12)18-2)13-6-7-15-16(9-13)20-11-19-15/h3-9H,10-11H2,1-2H3 |
InChIキー |
NLVUITILBHVVKM-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC(=CC=C1)OC)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




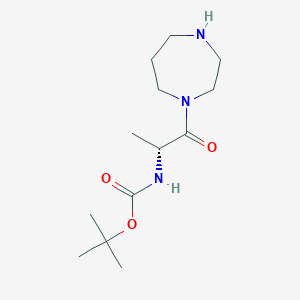

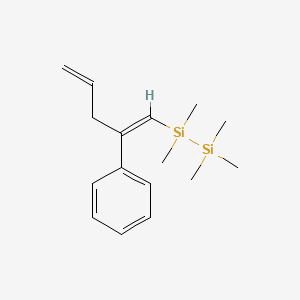
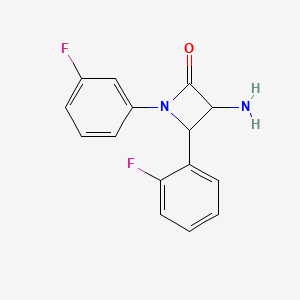

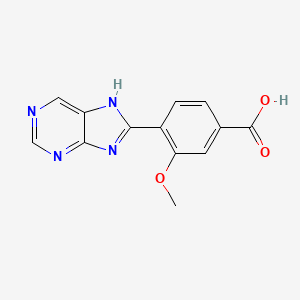
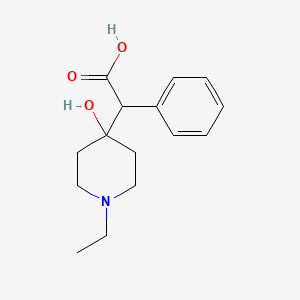

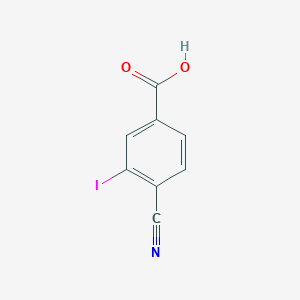
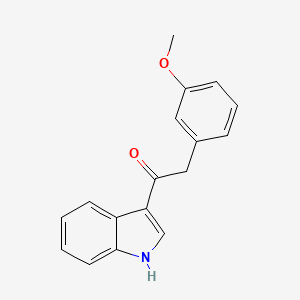
![N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)

